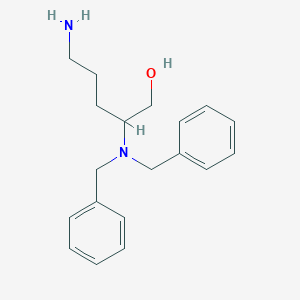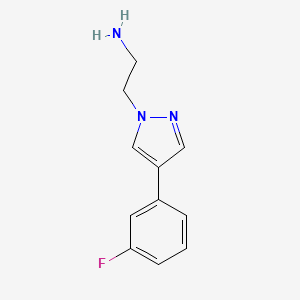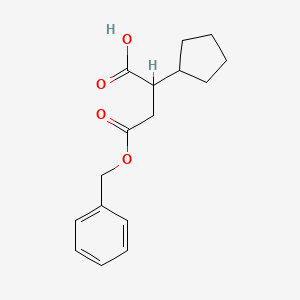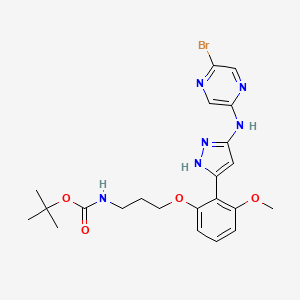![molecular formula C7H8N2OS B14776337 1,2-Dihydro-4-methoxythieno[3,2-D]pyrimidine](/img/structure/B14776337.png)
1,2-Dihydro-4-methoxythieno[3,2-D]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydro-4-methoxythieno[3,2-D]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophene with formamide derivatives under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or under solvent-free conditions to achieve high yields .
Industrial Production Methods
the principles of green chemistry, such as the use of environmentally friendly solvents and catalysts, are often applied to optimize the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dihydro-4-methoxythieno[3,2-D]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thienopyrimidines .
Aplicaciones Científicas De Investigación
1,2-Dihydro-4-methoxythieno[3,2-D]pyrimidine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,2-Dihydro-4-methoxythieno[3,2-D]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival, making it a potential candidate for anticancer therapy . The exact molecular targets and pathways are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-3,4-dihydro-4-oxothieno[2,3-d]pyrimidine: This compound shares a similar thienopyrimidine structure but differs in its functional groups and biological activities.
4H-Pyrido[1,2-a]pyrimidine: Another heterocyclic compound with similar applications in medicinal chemistry.
2-Thio-containing pyrimidines: These compounds have diverse biological activities and are used in various therapeutic applications.
Uniqueness
1,2-Dihydro-4-methoxythieno[3,2-D]pyrimidine is unique due to its specific methoxy substitution, which imparts distinct chemical and biological properties. This substitution enhances its solubility and reactivity, making it a valuable compound in both research and industrial applications .
Propiedades
Fórmula molecular |
C7H8N2OS |
|---|---|
Peso molecular |
168.22 g/mol |
Nombre IUPAC |
4-methoxy-1,2-dihydrothieno[3,2-d]pyrimidine |
InChI |
InChI=1S/C7H8N2OS/c1-10-7-6-5(2-3-11-6)8-4-9-7/h2-3,8H,4H2,1H3 |
Clave InChI |
VHQOEBMLHFVAII-UHFFFAOYSA-N |
SMILES canónico |
COC1=NCNC2=C1SC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 3-(2-oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-1-yl)azetidine-1-carboxylate](/img/structure/B14776258.png)
![(8R)-8-hydroxy-3,5,10-trioxatricyclo[6.2.1.02,6]undecane-4,9-dione](/img/structure/B14776264.png)
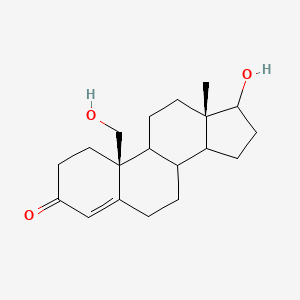

![Methyl 5-amino-4'-chloro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B14776297.png)
![(2S,5R,6S)-Methyl 6-bromo-6-((R)-1-hydroxyethyl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14776316.png)
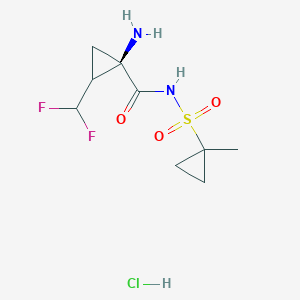

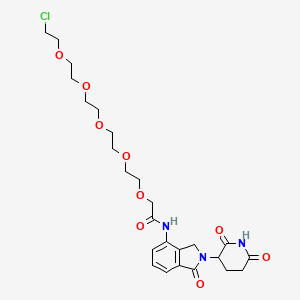
![N-cyclohexylcyclohexanaminium 2-{[(2-nitrophenyl)sulfanyl]amino}propanoate](/img/structure/B14776334.png)
